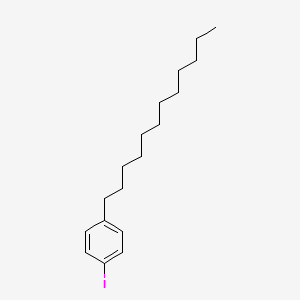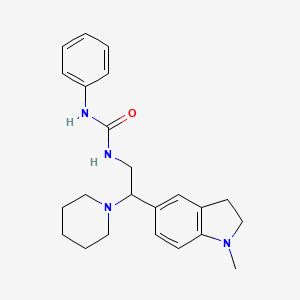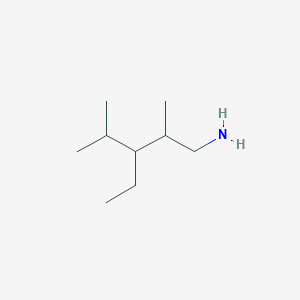
1-Dodecyl-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-4-iodobenzene is an active pharmaceutical intermediate . It is also used in the synthesis and characterization of photoelectronic polymers .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes the use of 4-Dodecylbenzene and 4-Dodecylaniline . The literature also mentions the use of Dodecylbenzene and 1-Bromododecane in the synthesis .Molecular Structure Analysis
The molecular formula of this compound is C18H29I . It has a molecular weight of 372.327 . The exact mass is 372.131378 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo efficient catalytic oxidation with N-alkyl pyridinium salts .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 381.1±11.0 °C at 760 mmHg . The flash point is 173.1±8.3 °C . The LogP value is 9.56 , indicating its lipophilicity.Applications De Recherche Scientifique
Preparation of Ionic Liquid Crystals
1-Dodecyl-4-iodobenzene has been utilized in the synthesis of mesomorphic ionic liquid crystals. For instance, Fouchet et al. (2009) developed a solvent-free method for N-arylation of imidazole using 1-(dodecyloxy)-4-iodobenzene. This method produced 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide with mesomorphic properties, which were investigated using various techniques like polarised optical microscopy and X-ray diffraction. The study highlighted its potential in the field of liquid crystal technology (Fouchet et al., 2009).
Photodissociation Studies
Research into the photodissociation of molecular beams of aryl halides, including compounds like this compound, has been conducted. Dzvonik, Yang, and Bersohn (1974) examined the photofragmentation of various aryl iodides and bromides, providing insights into the anisotropy parameters and excited state lifetimes of these molecules. Their findings are significant in understanding the molecular behavior of aryl halides under photodissociation (Dzvonik, Yang, & Bersohn, 1974).
Applications in Nanotechnology and Detergents
The role of this compound derivatives in nanotechnology and as a constituent in detergents has been explored. Palazzesi et al. (2011) investigated Sodium dodecylbenzene sulfonate (SDSB), a key component in some synthetic detergents and a potential player in nanotechnology applications. They used molecular dynamics simulations to study the structure and dynamics of SDBS micelles, highlighting their spherical nature and potential applications in the dispersion of graphitic materials (Palazzesi, Calvaresi, & Zerbetto, 2011).
Safety and Hazards
While specific safety data for 1-Dodecyl-4-iodobenzene is not available, general safety measures for handling chemicals should be followed. These include avoiding inhalation, ingestion, and contact with skin and eyes . It should be used only in well-ventilated areas and away from heat, sparks, open flames, and hot surfaces . Protective clothing, gloves, and eye/face protection should be worn .
Propriétés
IUPAC Name |
1-dodecyl-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29I/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPEPBPLKBCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628150.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2628151.png)

![2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide](/img/structure/B2628154.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2628155.png)
![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2628156.png)


![2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2628162.png)


![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)

![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)